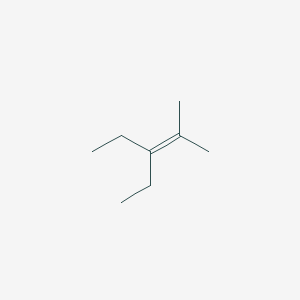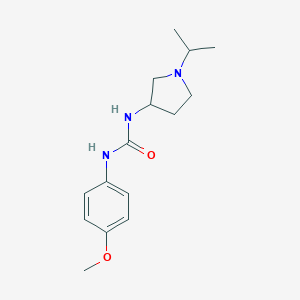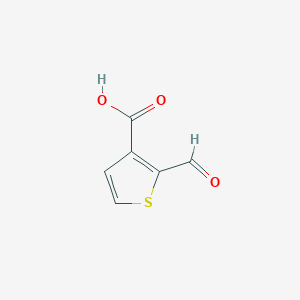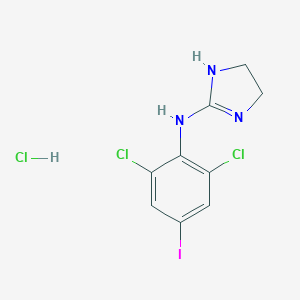
9,10-Dihydroacridine
Overview
Description
9,10-Dihydroacridine, also known as this compound hydrochloride, is an organic compound that has been studied extensively for its potential medical applications. It is a heterocyclic compound, meaning that it contains a ring of atoms with both carbon and nitrogen atoms. This compound has been studied for its ability to act as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Scientific Research Applications
Photo-Irradiation Studies : It is used for generating hydroxide and methoxide ions by photo-irradiation, with aromatization stabilizing ionic photo-products. This application is significant in understanding photochemical processes (Ackmann & Fréchet, 1996).
Molecular Conformation and Spectroscopy : 9,10-Dihydroacridine is studied for its molecular conformation and its ultraviolet and nuclear magnetic resonance spectra. Such studies are crucial in the field of molecular chemistry (Taylor & Procter, 1971).
Synthesis of Xanthones, Thioxanthones, and Acridones : This compound can be used in the synthesis of these chemicals using visible blue light and riboflavin tetraacetate as a metal-free photocatalyst, demonstrating its utility in organic synthesis (Torregrosa-Chinillach & Chinchilla, 2021).
Organic Light-Emitting Diodes (OLEDs) : It serves as a donor unit for thermally activated delayed fluorescence (TADF) molecules in highly efficient solution-processable OLEDs, highlighting its role in advanced materials science (Liu et al., 2020).
Photocatalysis in Organic Chemistry : this compound is an efficient metal-free photoredox catalyst for synthesizing quinoline derivatives in a cascade annulation reaction, showcasing its catalytic properties (Zhou et al., 2017).
Inhibitors of ABCB1 Transmembrane Efflux Pump : It is identified as a promising inhibitor of the ABCB1 efflux pump, which is crucial in pharmaceutical research, especially for its selectivity and nontoxicity (Hilgeroth et al., 2014).
Synthesis in OLEDs : Key scaffolds in OLEDs, 9,10-Dihydroacridines can be synthesized in a one-pot process, which is significant for the development of electronic and photonic materials (Wang et al., 2021).
Anodic Dehydroaromatization : This process is used for electrochemical conversion of dihydroacridines into acridinium salts, illustrating its importance in electrochemistry (Shchepochkin et al., 2016).
Antibacterial Activity : this compound derivatives show strong antibacterial activity against certain Gram-positive bacteria, which is crucial in the development of new antibacterial agents (Chen et al., 2021).
Electrochemical Oxidation : The electrochemical oxidation of 9,10-Dihydroacridines results in the formation of 9-substituted acridines or the cleavage of the C–X bond, important in chemical transformations (Chupakhin et al., 2019).
Spectroscopic Properties : These derivatives exhibit high quantum yields and spectroscopic properties, including large solvatochromic shifts in emission spectra, demonstrating their potential in spectroscopic applications (Suzuki et al., 2016).
Comparative Study with Diphenylamine : The energetic and reactivity properties of this compound and diphenylamine were analyzed using computational methodologies, underscoring its significance in computational chemistry (Freitas et al., 2017).
Hydride Transfer Studies : It is involved in hydride transfer to hydride acceptors via sequential electron-proton-electron transfer, important in redox chemistry (Fukuzumi et al., 2000).
Electrochemical Phosphorylation : Direct electrochemical phosphorylation of acridine, a key chemical in organic synthesis, has been studied, highlighting its role in electroorganic synthesis (Shchepochkin et al., 2021).
Photo-induced Coupling Reaction : The coupling product of this compound in a photo-induced reaction was characterized, showing its utility in photochemistry and material science (Jiang et al., 2002).
Chromophore Utilization in Experiments : this compound derivatives are utilized as chromophores in experiments such as the pOH jump experiment, indicating their importance in photochemical studies (Zhou et al., 2012).
Application in TADF Emitters : Used as electron donors in blue TADF emitters, they have high photoluminescent quantum yields in solution-processed OLEDs, showcasing their significance in optoelectronic devices (Chen et al., 2021).
Mechanism of Action
Target of Action
9,10-Dihydroacridine primarily targets DNA and FtsZ, a protein involved in bacterial cell division . The compound’s interaction with DNA is primarily through intercalation, a process where the planar structure of the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism for many acridine derivatives .
Mode of Action
The mode of action of this compound involves DNA intercalation and disruption of bacterial cell division . The planar structure of the compound allows it to insert itself between the base pairs of the DNA helix, causing structural changes that can interfere with biological processes involving DNA and related enzymes . In addition, this compound derivatives have been found to promote FtsZ polymerization and disrupt Z-ring formation at the bacterial cell division site .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell division process . By promoting FtsZ polymerization and disrupting Z-ring formation, the compound interrupts bacterial cell division, leading to cell death . This mechanism is particularly effective against Gram-positive bacteria, including MRSA, VISA, and VRE .
Result of Action
The result of this compound’s action is the death of bacterial cells . By disrupting the normal process of bacterial cell division, the compound prevents the bacteria from multiplying, leading to a reduction in the bacterial population .
Safety and Hazards
9,10-Dihydroacridine is classified under GHS07 for safety. It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Future Directions
The derivatives of pyridazine and 9,9-dimethyl-9,10-dihydroacridine or phenoxazine were designed and synthesized by Buchwald–Hartwig cross-coupling reaction . The emission in the range of 534–609 nm of the toluene solutions of the compounds is thermally activated delayed fluorescence with lifetimes of 93 and 143 ns, respectively . This suggests potential applications in the development of efficient organic light-emitting diodes .
Biochemical Analysis
Biochemical Properties
9,10-Dihydroacridine has been found to possess strong antibacterial activity against some selected Gram-positive bacteria including MRSA, VISA, and VRE . The biological study suggests that these compounds promote FtsZ polymerization and also disrupt Z-ring formation at the dividing site .
Cellular Effects
In cellular context, this compound derivatives have been found to interrupt bacterial cell division, leading to cell death . This is achieved through the promotion of FtsZ polymerization and disruption of Z-ring formation at the dividing site .
Molecular Mechanism
The molecular mechanism of this compound involves the promotion of FtsZ polymerization and disruption of Z-ring formation at the dividing site . This leads to the interruption of bacterial cell division and consequently, cell death .
Temporal Effects in Laboratory Settings
The extent of reaction-time profiles during the first half-lives of this compound have been studied at temperatures ranging from 291 to 325 K . The deviation from simple mechanism behavior is much less pronounced for the reactions of 10-methyl-9,10-dihydroacridine-10,10-d2 .
Metabolic Pathways
It is known that this compound is a popular donor unit for the construction of thermally activated delayed fluorescence (TADF) molecules .
Properties
IUPAC Name |
9,10-dihydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCUTNIGJHJGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073887 | |
| Record name | Acridine, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-81-9 | |
| Record name | Acridan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITV7RA4Y9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,10-dihydroacridine?
A1: The molecular formula of this compound is C13H11N, and its molecular weight is 181.23 g/mol. []
Q2: What are some characteristic spectroscopic properties of this compound?
A2: this compound and its derivatives exhibit strong UV-Vis absorption around 290 nm. [, ] The exact position of absorption maxima can shift depending on the substituents present on the molecule. [] The fluorescence emission of 9,10-dihydroacridines is sensitive to solvent polarity, with pronounced solvatochromic shifts observed for derivatives with electron-donating and electron-withdrawing substituents. []
Q3: How does the crystal structure of 4,9-dimethyl-9,10-dihydroacridine provide insights into its conformation?
A3: Crystallographic analysis of 4,9-dimethyl-9,10-dihydroacridine reveals a non-planar structure, with two aromatic rings connected by sp3 hybridized carbon and nitrogen atoms. [] The angle between the two aromatic planes is not 180°, indicating a bent conformation. This non-planarity plays a crucial role in the molecule's photophysical properties and reactivity.
Q4: What are the thermal stability characteristics of pyridazine-based compounds incorporating 9,9-dimethyl-9,10-dihydroacridine?
A4: Pyridazine derivatives containing 9,9-dimethyl-9,10-dihydroacridine as a donor moiety exhibit high thermal stability, with a 5% weight loss temperature of 314 °C observed for one such compound. [] This high thermal stability is beneficial for applications in organic light-emitting diodes (OLEDs) that require materials to withstand high operational temperatures.
Q5: Can this compound derivatives act as catalysts in organic reactions?
A5: Yes, this compound derivatives, specifically nitroxide radicals, have been investigated as organocatalysts for C-H activation reactions. [] For example, tert-butyl(10-phenyl-9-anthryl)nitroxide effectively catalyzed the oxidative coupling of this compound and nitromethane.
Q6: How do cobalt porphyrins influence the reactivity of 9,10-dihydroacridines with dioxygen?
A6: Monomeric cobalt porphyrins and cofacial dicobalt porphyrins catalyze the two-electron and four-electron reduction of dioxygen by 9,10-dihydroacridines. [] Depending on the 9-substituent on the dihydroacridine, the reaction can proceed via dehydrogenation or oxygenation pathways.
Q7: Can fluorescein act as a photocatalyst for the C(sp3)-H phosphorylation of 9,10-dihydroacridines?
A7: Yes, fluorescein has been successfully employed as a photocatalyst for the C(sp3)-H phosphorylation of 9,10-dihydroacridines using P(O)-H compounds as the phosphorylating agents under blue LED irradiation and an oxygen atmosphere. [] This method provides a convenient approach for synthesizing 9-phosphorylated this compound derivatives.
Q8: Can this compound and its derivatives participate in photochemical reductive acylation reactions?
A8: Yes, under visible light irradiation, this compound, acridine, and 10-methylacridinium salts can undergo reductive acylation in the presence of aldehydes like acetaldehyde or propionaldehyde. [] This reaction results in the formation of N-acylated dihydrophenazines or 9-acyl-9,10-dihydroacridine derivatives.
Q9: How does the nature of the 9-substituent in this compound derivatives influence their electron-transfer oxidation?
A9: The cleavage pathway of the radical cations formed during the electron-transfer oxidation of 9-substituted 10-methyl-9,10-dihydroacridines is highly dependent on the nature of the 9-substituent. [] Electron-donating groups tend to favor C(9)-H bond cleavage, while electron-withdrawing groups promote C(9)-C bond cleavage.
Q10: How do substituents on the acridone ring influence the antitumor activity of acridone-4-acetic acid derivatives?
A10: Studies on acridone-4-acetic acid analogues, structurally related to the antitumor agent xanthenone-4-acetic acid, reveal that substitutions at the 1-, 2-, and 7-positions on the acridone ring are detrimental to activity. [] In contrast, lipophilic substituents at the 5- and 6-positions enhance the ability to induce hemorrhagic necrosis in colon 38 tumors in mice.
Q11: How do chalcogenophosphoryl substituents impact the electrochemical aromatization of this compound derivatives?
A11: Introducing chalcogenophosphoryl groups at the 9-position of 9,10-dihydroacridines significantly influences their anodic oxidation behavior. [] This effect can be attributed to the electronic and steric properties of the chalcogenophosphoryl substituents, as evidenced by X-ray crystallography, computational studies, and cyclic voltammetry measurements.
Q12: Why are this compound derivatives promising materials for OLED applications?
A12: this compound derivatives are explored as host materials in OLEDs due to their high triplet energies, good thermal stability, and efficient charge transport properties. [, , , ] Their ability to efficiently transfer energy to phosphorescent emitters makes them suitable for high-performance red and blue phosphorescent OLEDs.
Q13: How does the linking strategy in this compound-based host materials affect their performance in red phosphorescent OLEDs?
A13: Attaching electron-accepting groups, like benzonitrile or picolinonitrile, to the 4-position of this compound through a phenyl spacer effectively limits conjugation length and maintains high triplet energy levels. [] This approach leads to efficient energy transfer to red phosphorescent emitters, resulting in improved device performance with external quantum efficiencies (EQEs) exceeding 20%.
Q14: What are the advantages of using this compound derivatives with twisted structures as host materials in blue OLEDs?
A14: Twisted this compound derivatives, such as those incorporating dibenzothiophene or dibenzofuran units, possess high triplet energies due to limited conjugation. [] This feature enables efficient energy transfer to blue phosphorescent emitters, leading to high-efficiency blue OLEDs with EQEs exceeding 20%.
Q15: How can the aggregation-induced emission (AIE) property of certain this compound derivatives be leveraged in OLED design?
A15: this compound derivatives exhibiting AIE properties show enhanced luminescence in the solid state, making them suitable for non-doped OLEDs. [] By strategically incorporating exciton-blocking layers, efficient homojunction-like emission from the AIE emitter itself can be achieved, resulting in high-performance sky-blue OLEDs with EQEs reaching 17.2%.
Q16: What is the role of intra- and intermolecular exciplex formation in OLEDs based on meta-linked acridine-triazine conjugates?
A16: Meta-linked acridine-triazine conjugates can form both intra- and intermolecular exciplexes, which act as efficient exciton sources in non-doped TADF OLEDs. [] The extended conjugation and favorable packing in these molecules contribute to efficient intermolecular charge transfer and enhanced device performance with EQEs exceeding 18%.
Q17: How can density functional theory (DFT) calculations be used to understand the properties and reactivity of this compound derivatives?
A17: DFT calculations provide valuable insights into the electronic structure, geometry, and optical properties of this compound derivatives. [, , ] For instance, DFT can be used to predict the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial parameters for OLED applications.
Q18: How does computational modeling contribute to the design of this compound-based TADF emitters with improved efficiency?
A18: Theoretical calculations, such as time-dependent DFT (TD-DFT), can be employed to predict the energy gap (ΔEST) between the singlet (S1) and triplet (T1) excited states of TADF emitters. [, ] By systematically modifying the molecular structures and evaluating their calculated ΔEST values, researchers can design this compound-based TADF materials with small ΔEST for efficient reverse intersystem crossing (RISC).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)










